4-((4-Methylbenzyl)oxy)-N'-(1-naphthylmethylene)benzohydrazide
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Overview
Description
4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring, which is further substituted with a 4-methylbenzyl group and a 1-naphthylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide typically involves the following steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of benzohydrazide with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 4-((4-Methylbenzyl)oxy)benzohydrazide.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 1-naphthaldehyde in the presence of an acid catalyst such as acetic acid. This step results in the formation of the final product, 4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylbenzyl)oxy)benzohydrazide
- N’-(1-Naphthylmethylene)benzohydrazide
- 4-Methylbenzyl chloride
- 1-Naphthaldehyde
Uniqueness
4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide is unique due to the presence of both the 4-methylbenzyl and 1-naphthylmethylene groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
769143-55-7 |
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Molecular Formula |
C26H22N2O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C26H22N2O2/c1-19-9-11-20(12-10-19)18-30-24-15-13-22(14-16-24)26(29)28-27-17-23-7-4-6-21-5-2-3-8-25(21)23/h2-17H,18H2,1H3,(H,28,29)/b27-17+ |
InChI Key |
BWERJKYTMZTXTD-WPWMEQJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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